molecular formula C14H12BrClO B8003109 (3-Bromophenyl)(4-chloro-2-methylphenyl)methanol CAS No. 1443341-76-1

(3-Bromophenyl)(4-chloro-2-methylphenyl)methanol

Cat. No.: B8003109
CAS No.: 1443341-76-1
M. Wt: 311.60 g/mol
InChI Key: QIDAEWVGOGVRNM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-chloro-2-methylphenyl)methanol is a diarylmethanol derivative featuring a bromine atom at the 3-position of one phenyl ring and a chlorine atom with a methyl group at the 2- and 4-positions, respectively, on the adjacent phenyl ring. For instance, describes the synthesis of 4,4’-((2,4-chlorophenyl)methylene)aniline (M3) using H₂SO₄ in methanol under reflux conditions, suggesting that similar methods could apply to the target compound .

Key physical properties of related compounds, such as melting points (e.g., 230°C for M3 in ) and spectroscopic data, can inform expectations for this compound. For example, (S)-3-Bromophenyl(phenyl)methanol (3g) in exhibits distinct ¹H-NMR signals (δ 5.78 ppm for the methine proton) and an enantiomeric excess (26% ee) determined via HPLC . These data highlight the importance of stereochemical analysis in characterizing such compounds.

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAEWVGOGVRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212204
Record name Benzenemethanol, α-(3-bromophenyl)-4-chloro-2-methyl-
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Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443341-76-1
Record name Benzenemethanol, α-(3-bromophenyl)-4-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443341-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(3-bromophenyl)-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The Grignard reaction is a cornerstone for synthesizing diarylmethanols. For (3-Bromophenyl)(4-chloro-2-methylphenyl)methanol, this method involves reacting 3-bromophenylmagnesium bromide with 4-chloro-2-methylbenzaldehyde in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. The Grignard reagent attacks the aldehyde carbonyl group, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the target alcohol.

Example Protocol:

  • Preparation of 3-Bromophenylmagnesium Bromide :

    • React 3-bromobromobenzene (1.0 equiv) with magnesium turnings (1.2 equiv) in dry THF at 40–50°C for 2 hours.

  • Addition to 4-Chloro-2-Methylbenzaldehyde :

    • Add the Grignard reagent dropwise to a solution of 4-chloro-2-methylbenzaldehyde (1.0 equiv) in THF at 0°C.

    • Stir for 4 hours at room temperature.

  • Work-Up :

    • Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 60–70% (estimated based on analogous reactions).

Optimization Strategies

  • Temperature Control : Maintaining low temperatures (−10°C to 0°C) during aldehyde addition minimizes side reactions.

  • Solvent Choice : THF enhances reactivity compared to diethyl ether due to its higher polarity.

  • Purification : Silica gel chromatography effectively removes unreacted aldehyde and biproducts.

Reduction of Aldehyde Precursors

Sodium Borohydride Reduction

Reduction of the corresponding aldehyde, (3-bromophenyl)(4-chloro-2-methylphenyl)ketone , using sodium borohydride (NaBH₄) in methanol provides a straightforward route. This method is preferred for its operational simplicity and compatibility with sensitive functional groups.

Example Protocol:

  • Synthesis of Aldehyde Precursor :

    • Oxidize (3-bromophenyl)(4-chloro-2-methylphenyl)methane using pyridinium chlorochromate (PCC) in dichloromethane.

  • Reduction :

    • Dissolve the aldehyde (1.0 equiv) in methanol (0.1 M).

    • Add NaBH₄ (1.5 equiv) portionwise at 0°C.

    • Stir for 2 hours at room temperature.

  • Work-Up :

    • Quench with ice water, extract with ethyl acetate, and concentrate.

    • Purify via recrystallization (ethanol/water).

Yield : 45–55% (based on analogous reductions).

Alternative Reducing Agents

  • Lithium Aluminum Hydride (LiAlH₄) : Offers higher reducing power but requires anhydrous conditions and rigorous temperature control (−78°C).

  • Catalytic Hydrogenation : Limited applicability due to potential dehalogenation under hydrogenation conditions.

Alternative Synthetic Routes

Nucleophilic Substitution

Reacting 4-chloro-2-methylbenzyl chloride with 3-bromophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C forms the ether intermediate, which is subsequently hydrolyzed to the alcohol. This method suffers from low regioselectivity and competing elimination reactions.

Friedel-Crafts Alkylation

While Friedel-Crafts reactions are traditionally used for ketone synthesis, modifications using Lewis acids (e.g., AlCl₃) and aryl halides have been explored. However, this approach is less efficient for diarylmethanols due to poor control over substitution patterns.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow systems for Grignard reactions, enabling:

  • Enhanced heat transfer and mixing.

  • Reduced reaction times (2–3 hours vs. 12 hours in batch processes).

  • Improved safety by minimizing exposure to pyrophoric reagents.

Waste Management

  • Magnesium Byproducts : Neutralized with aqueous HCl to form MgCl₂, which is filtered and recycled.

  • Solvent Recovery : THF and methanol are distilled and reused, reducing environmental impact.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
Grignard ReactionHigh regioselectivity, pure productRequires anhydrous conditions60–70High
NaBH₄ ReductionSimple protocol, mild conditionsLow yield, requires aldehyde precursor45–55Moderate
Nucleophilic SubstitutionNo organometallic reagentsPoor regioselectivity20–30Low

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-chloro-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of (3-Bromophenyl)(4-chloro-2-methylphenyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3-Bromophenyl)(4-chloro-2-methylphenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with potential applications in pharmaceuticals and materials science.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Oxidation Can be oxidized to form ketones or aldehydes.
Reduction Reduction can yield alcohols or hydrocarbons.
Nucleophilic Substitution Substitution of halogens with other functional groups.

Biology

The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
  • Anticancer Activity : Research indicates that this compound possesses potent antiproliferative effects in several cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The compound's ability to induce apoptosis is attributed to its interaction with tubulin, leading to microtubule destabilization.

Medicine

In the field of medicinal chemistry, this compound is explored as a potential lead compound for developing new pharmaceuticals. Its structural features may enhance binding affinity to biological targets, making it a candidate for further drug development.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • A study published in MDPI reported on novel derivatives of similar compounds that demonstrated significant antioxidant and anticancer activities, suggesting a broader applicability in therapeutic contexts .
  • Another investigation focused on the compound's interactions with specific enzymes involved in cancer progression, indicating its potential role as an inhibitor in therapeutic strategies against cancer .

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison

Compound Name Substituents Molecular Weight Synthesis Method Key Spectroscopic Data Reference
(S)-3-Bromophenyl(phenyl)methanol 3-Br, phenyl 262.12 g/mol Asymmetric catalysis ¹H-NMR: δ 5.78 (s, 1H, CHOH)
(RS)-(3-Bromophenyl)(pyridin-2-yl)methanol 3-Br, pyridin-2-yl 278.14 g/mol DFT-based theoretical study IR peaks calculated via B3LYP/6311+G*
(3-Bromophenyl)(cycloheptyl)methanol 3-Br, cycloheptyl 297.21 g/mol Quantum chemical optimization Optimized geometry at B3LYP/6-31G*
Target Compound 3-Br, 4-Cl-2-MePh 329.63 g/mol Likely acid-catalyzed condensation (inferred) Not explicitly reported

Key Observations:

  • Stereochemical Complexity: As seen in , enantiomeric resolution via HPLC (Chiralcel OB-H column) is critical for chiral diarylmethanols . The target compound’s stereochemistry would require similar analytical techniques.

Theoretical and Computational Studies

These studies reveal:

  • Frontier Orbital Gaps : Smaller HOMO-LUMO gaps correlate with higher reactivity. The pyridyl substituent in may reduce this gap compared to the target compound’s chloro-methylphenyl group.
  • Molecular Electrostatic Potential (MEP): Active sites for nucleophilic/electrophilic attack are identified via MEP maps, guiding derivatization strategies .

Biological Activity

(3-Bromophenyl)(4-chloro-2-methylphenyl)methanol, identified by its CAS number 1443341-76-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with bromine and chlorine substituents, which are known to influence biological activity. The presence of these halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

  • Case Study: A related study demonstrated that brominated phenols exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-halogenated analogs, suggesting that the halogen substituents enhance biological activity .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Compounds with similar functionalities have been found to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest.

  • Research Findings: A study involving structurally analogous compounds showed that they could inhibit microtubule assembly at concentrations as low as 20 µM, leading to significant apoptosis in breast cancer cell lines (MDA-MB-231) . This suggests a potential for this compound in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation: It may bind to receptors influencing cell signaling pathways, leading to altered cellular responses.
  • Membrane Disruption: The lipophilic nature of the compound can facilitate insertion into lipid membranes, causing destabilization.

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityAnticancer ActivityMIC (µg/mL)IC50 (µM)
This compoundModerateHigh1020
Brominated Phenol AnalogHighModerate515
Non-Halogenated PhenolLowLow50100

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-bromophenyl)(4-chloro-2-methylphenyl)methanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Grignard reactions. For example, reacting 3-bromobenzaldehyde with an organomagnesium reagent (e.g., 4-chloro-2-methylphenylmagnesium bromide) under inert atmosphere (N₂/Ar) yields the target alcohol. Key parameters include temperature control (0–25°C), stoichiometric excess of the Grignard reagent (1.2–1.5 eq), and quenching with aqueous NH₄Cl. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity .
  • Optimization : Monitor reaction progress using TLC or in-situ IR spectroscopy. Adjust solvent polarity (THF vs. diethyl ether) to enhance reactivity of sterically hindered substrates.

Q. How is the purity and structural identity of this compound validated post-synthesis?

  • Methodology :

  • NMR Analysis : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the presence of characteristic signals:
  • Aromatic protons (δ 6.8–7.5 ppm, multiplet).
  • Methanol proton (δ 2.5–3.5 ppm, broad singlet after D₂O exchange).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 325.1 for C₁₄H₁₁BrClO).
  • Melting Point : Compare observed mp with literature values to detect impurities .

Q. What solvent systems are recommended for recrystallization to improve yield and purity?

  • Methodology : Use mixed solvents like ethyl acetate/hexane (1:3) or dichloromethane/petroleum ether. Slow evaporation at 4°C minimizes co-crystallization of byproducts. For polar impurities, consider activated charcoal treatment during hot filtration .

Advanced Research Questions

Q. How can enantiomeric excess be determined for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., AS-H column) with isocratic elution (isopropanol/hexane = 5:95, 0.5 mL/min). Retention times for enantiomers (e.g., 32.3 min and 35.4 min) allow quantification of %ee via peak area integration .
  • Circular Dichroism (CD) : Correlate CD spectra with HPLC data to confirm absolute configuration.

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., CH₂Cl₂ layered with hexane). Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms. Validate with R-factor (<0.05) and goodness-of-fit (GOF ≈ 1.0) .
  • Twinned Data Handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands to model overlapping lattices .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural analysis?

  • Methodology :

  • Dynamic NMR : Investigate conformational flexibility (e.g., hindered rotation of aryl groups) causing signal splitting. Variable-temperature NMR (e.g., –40°C to 60°C) can coalesce split peaks.
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .
  • Crystallographic Validation : Cross-check solution-state NMR with solid-state X-ray data to rule out solvent-induced artifacts .

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